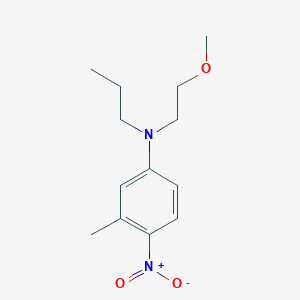

Benzenamine, N-(2-methoxyethyl)-3-methyl-4-nitro-N-propyl-

Description

- Aromatic core: A benzene ring substituted with a methyl group at position 3 and a nitro group at position 2.

- N-substituents: A 2-methoxyethyl group and a propyl group attached to the amine nitrogen.

This compound belongs to a class of nitroaromatic amines, which are often explored for applications in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric properties . The 4-nitro group is strongly electron-withdrawing, influencing reactivity in electrophilic substitution reactions, while the 3-methyl group provides steric hindrance. The N-(2-methoxyethyl) and N-propyl substituents likely enhance solubility in polar solvents compared to purely alkyl-substituted analogs .

Properties

CAS No. |

821776-74-3 |

|---|---|

Molecular Formula |

C13H20N2O3 |

Molecular Weight |

252.31 g/mol |

IUPAC Name |

N-(2-methoxyethyl)-3-methyl-4-nitro-N-propylaniline |

InChI |

InChI=1S/C13H20N2O3/c1-4-7-14(8-9-18-3)12-5-6-13(15(16)17)11(2)10-12/h5-6,10H,4,7-9H2,1-3H3 |

InChI Key |

OIYQDOPRPJDYNJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCOC)C1=CC(=C(C=C1)[N+](=O)[O-])C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-(2-methoxyethyl)-3-methyl-4-nitro-N-propyl- typically involves multiple steps:

Methoxyethylation: The methoxyethyl group is introduced via nucleophilic substitution, using 2-methoxyethyl chloride and a base such as sodium hydroxide.

Methylation: The methyl group is introduced through methylation, using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.

Reduction: The compound can undergo reduction reactions, particularly the nitro group, to form various amines.

Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium hydroxide, potassium carbonate.

Major Products

Reduction: Formation of corresponding amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenamine, N-(2-methoxyethyl)-3-methyl-4-nitro-N-propyl- has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N-(2-methoxyethyl)-3-methyl-4-nitro-N-propyl- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the methoxyethyl and propyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Benzenamine, N-(2-Methoxyethyl)-4-nitro-N-propyl-3-(trifluoromethyl)- (CAS 821776-88-9)

Structural Differences :

- Substituent at position 3 : A trifluoromethyl (-CF₃) group replaces the methyl (-CH₃) group.

- Impact: Electronic Effects: The -CF₃ group is more electron-withdrawing than -CH₃, further deactivating the aromatic ring and directing electrophilic attacks to specific positions.

- Synthesis : Likely synthesized via nucleophilic substitution or condensation reactions, similar to methods described for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ().

- Applications : The -CF₃ group is common in agrochemicals and pharmaceuticals due to its metabolic stability .

Benzenamine, 4-[3-(4-Nitrophenyl)propyl]- (CAS not specified)

Structural Differences :

- N-substituents : A 3-(4-nitrophenyl)propyl group replaces the N-(2-methoxyethyl) and N-propyl groups.

- Steric Effects: The bulky substituent may hinder rotational freedom, affecting crystallinity and solubility.

- Applications : Such compounds are explored in materials science for optoelectronic applications .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

Structural Differences :

- Core Structure : A benzamide instead of a benzenamine.

- Functional Groups : Contains an amide bond and a hydroxyl group, enabling hydrogen bonding.

- Applications : Used as an N,O-bidentate directing group in metal-catalyzed C–H functionalization reactions, a property less relevant to nitroaromatic amines .

Data Table: Key Structural and Functional Comparisons

| Compound Name | Substituent at Position 3 | N-Substituents | Key Properties | Potential Applications |

|---|---|---|---|---|

| Target Compound | -CH₃ | N-(2-methoxyethyl), N-propyl | Moderate lipophilicity, polar solubility | Pharmaceuticals, agrochemicals |

| Benzenamine, N-(2-methoxyethyl)-4-nitro-... | -CF₃ | N-(2-methoxyethyl), N-propyl | High lipophilicity, metabolic stability | Agrochemicals, drug candidates |

| Benzenamine, 4-[3-(4-nitrophenyl)propyl]- | N/A | 3-(4-nitrophenyl)propyl | Conjugated system, steric bulk | Optoelectronic materials |

| N-(2-Hydroxy-1,1-dimethylethyl)-3-methyl... | -CH₃ (benzamide) | 2-hydroxy-1,1-dimethylethyl | Hydrogen bonding, directing group | Catalysis, organic synthesis |

Research Findings and Trends

- Electronic Effects : Nitro and -CF₃ groups significantly reduce electron density on the aromatic ring, making these compounds less reactive toward electrophilic substitution but more reactive in nucleophilic aromatic substitution (NAS) reactions .

- Solubility: The 2-methoxyethyl group improves solubility in polar solvents (e.g., acetonitrile, ethanol), as seen in synthesis protocols for similar amines ().

- Biological Activity : Nitroaromatic amines with -CF₃ substituents show enhanced bioactivity in antimicrobial and antifungal screens compared to methyl-substituted analogs .

Biological Activity

Benzenamine, N-(2-methoxyethyl)-3-methyl-4-nitro-N-propyl- is an organic compound with a complex structure that includes a benzene ring substituted with a nitro group and an alkyl side chain. Its molecular formula is . This compound has garnered attention due to its potential biological activities, particularly in enzyme inhibition and receptor modulation.

Chemical Structure

The structure of Benzenamine, N-(2-methoxyethyl)-3-methyl-4-nitro-N-propyl- can be represented as follows:

The presence of the nitro group (–NO₂) and the methoxyethyl side chain contributes to its biological properties, influencing its interaction with various biological targets.

Enzyme Inhibition

Research indicates that Benzenamine derivatives can act as inhibitors for specific enzymes. The nitro group enhances the compound's ability to interact with enzyme active sites, potentially leading to significant inhibition. For instance, studies have shown that similar compounds exhibit inhibitory effects on dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism . This suggests that Benzenamine, N-(2-methoxyethyl)-3-methyl-4-nitro-N-propyl- may possess similar properties.

Interaction with Receptors

The compound's structural features allow it to modulate receptor activity. The lipophilicity introduced by the methoxyethyl group may facilitate better membrane penetration, enhancing its bioavailability and interaction with cellular receptors. Studies have indicated that compounds with similar structures can influence signaling pathways related to inflammation and cancer progression .

Study 1: Enzyme Inhibition

In a study examining various nitro-substituted amines, Benzenamine derivatives were tested for their ability to inhibit DHFR. The results demonstrated that these compounds could significantly reduce enzyme activity in vitro, indicating potential therapeutic applications in conditions requiring DHFR inhibition, such as cancer treatment .

Study 2: Receptor Modulation

Another investigation focused on the receptor-binding affinity of nitro-substituted benzenamines. The findings revealed that certain derivatives exhibited high affinity for G-protein coupled receptors (GPCRs), which are pivotal in numerous physiological processes. This suggests that Benzenamine, N-(2-methoxyethyl)-3-methyl-4-nitro-N-propyl- could be explored further for its effects on GPCR-mediated pathways .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂O₃ |

| Molecular Weight | 250.29 g/mol |

| Enzyme Target | Dihydrofolate Reductase (DHFR) |

| Biological Activity | Enzyme Inhibition, Receptor Modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.